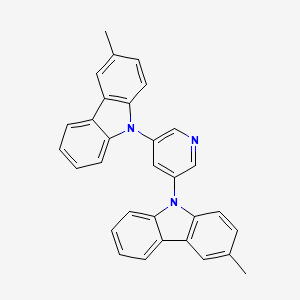
9,9'-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) typically involves the coupling of carbazole derivatives with pyridine cores. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling reactions. These reactions are carried out under inert conditions, often using solvents like toluene or dimethylformamide (DMF), and require the presence of a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole or pyridine rings are replaced by other groups. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide (NaN3).
Major Products:
Oxidation: Formation of carbazole-quinones.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated or nucleophile-substituted carbazole derivatives.
Scientific Research Applications
9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the development of OLEDs, photovoltaic cells, and other optoelectronic devices due to its excellent charge transport properties
Mechanism of Action
The mechanism of action of 9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) in optoelectronic devices involves its ability to transport charge carriers efficiently. The compound’s molecular structure allows for effective conjugation and delocalization of electrons, which enhances its charge transport properties. In OLEDs, it acts as a host material that facilitates the transfer of energy to the emissive dopant, resulting in efficient light emission .
Comparison with Similar Compounds
- 2,6-bis(2,7-dimethyl-9H-carbazol-9-yl)pyridine (2,7-MeCzPy)
- 2,6-bis(3,6-dimethyl-9H-carbazol-9-yl)pyridine (3,6-MeCzPy)
- 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyridine (3,6-tBuCzPy)
Comparison: Compared to these similar compounds, 9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) exhibits unique properties due to the specific positioning of the methyl groups and the pyridine core. This configuration enhances its thermal stability, photophysical properties, and charge transport efficiency, making it a superior candidate for use in optoelectronic devices .
Properties
CAS No. |
879627-92-6 |
|---|---|
Molecular Formula |
C31H23N3 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-methyl-9-[5-(3-methylcarbazol-9-yl)pyridin-3-yl]carbazole |
InChI |
InChI=1S/C31H23N3/c1-20-11-13-30-26(15-20)24-7-3-5-9-28(24)33(30)22-17-23(19-32-18-22)34-29-10-6-4-8-25(29)27-16-21(2)12-14-31(27)34/h3-19H,1-2H3 |
InChI Key |
KVKNZQFVTNFAMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC(=CN=C4)N5C6=C(C=C(C=C6)C)C7=CC=CC=C75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


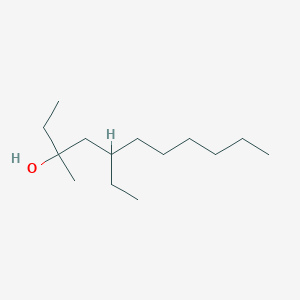
![Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride](/img/structure/B12597119.png)


![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-](/img/structure/B12597141.png)
![Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-](/img/structure/B12597148.png)
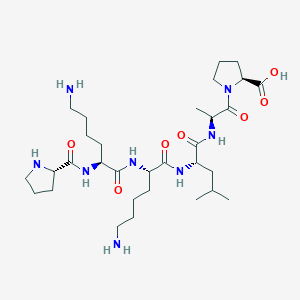
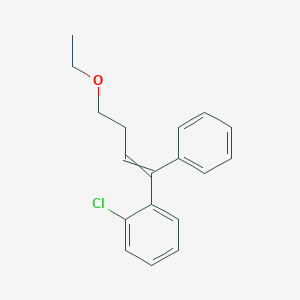
![Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]-](/img/structure/B12597164.png)
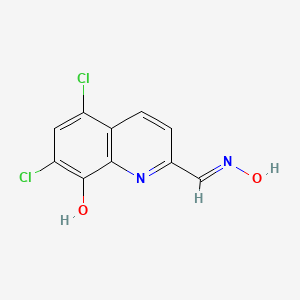
![3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B12597177.png)
![2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal](/img/structure/B12597188.png)
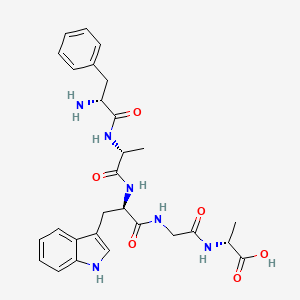
![2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12597202.png)
